molecular formula C23H28ClN3O3 B251369 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide

カタログ番号: B251369
分子量: 429.9 g/mol
InChIキー: BJGHWBPLAGXBBC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential therapeutic applications. CPCA is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward pathways in the brain.

作用機序

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide's mechanism of action involves the selective antagonism of the dopamine D3 receptor, which is primarily expressed in the mesolimbic dopaminergic system. By blocking the D3 receptor, this compound can modulate the release of dopamine in this system, which can lead to changes in reward and motivation pathways in the brain. Additionally, this compound has been found to modulate the activity of other neurotransmitter systems such as the serotonin and glutamate systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. This compound has been found to increase the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation pathways. This compound has also been found to increase the levels of the neurotransmitter serotonin in the prefrontal cortex, which is involved in mood regulation. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

実験室実験の利点と制限

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages for lab experiments. This compound is a selective antagonist of the dopamine D3 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. This compound has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has several limitations. This compound has poor solubility in water, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.

将来の方向性

There are several future directions for the study of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide. One potential direction is the investigation of this compound's therapeutic potential in various neurological and psychiatric disorders such as addiction, depression, and schizophrenia. Additionally, the development of more potent and selective D3 receptor antagonists may lead to improved therapeutic outcomes. Furthermore, the investigation of the effects of this compound on other neurotransmitter systems such as the glutamate system may lead to a better understanding of its mechanism of action.

合成法

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline with 2-(3-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified through column chromatography and characterized through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

科学的研究の応用

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, addiction, and depression. This compound's selective antagonism of the dopamine D3 receptor has been found to modulate the mesolimbic dopaminergic system, which is involved in the regulation of reward and motivation pathways in the brain. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models.

特性

分子式

C23H28ClN3O3

分子量

429.9 g/mol

IUPAC名

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C23H28ClN3O3/c1-16(2)23(29)27-11-9-26(10-12-27)21-8-7-18(14-20(21)24)25-22(28)15-30-19-6-4-5-17(3)13-19/h4-8,13-14,16H,9-12,15H2,1-3H3,(H,25,28)

InChIキー

BJGHWBPLAGXBBC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl

正規SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。